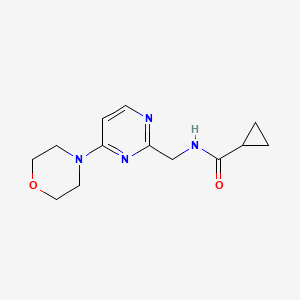

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide

説明

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound featuring a pyrimidine ring substituted with a morpholine group at the 4-position. The pyrimidine moiety is connected via a methylene (-CH2-) linker to a cyclopropanecarboxamide group.

特性

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c18-13(10-1-2-10)15-9-11-14-4-3-12(16-11)17-5-7-19-8-6-17/h3-4,10H,1-2,5-9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXJRWFNTHAIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

Attachment of the Cyclopropane Carboxamide Group: The final step involves the formation of the cyclopropane carboxamide group through an amide coupling reaction, using cyclopropanecarboxylic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

化学反応の分析

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrimidine rings, where suitable leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield reduced forms of the compound with altered functional groups.

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.

作用機序

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of pro-inflammatory mediators . Molecular docking studies have revealed that the compound forms hydrophobic interactions with the active sites of these enzymes, thereby inhibiting their activity .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Pyrimidine ring : A six-membered aromatic ring with two nitrogen atoms.

- 4-Morpholino substituent: A morpholine group (C4H8NO) attached to the pyrimidine’s 4-position, enhancing solubility and influencing binding interactions.

- Methylene linker : Connects the pyrimidine to the cyclopropanecarboxamide group.

- Cyclopropanecarboxamide : A three-membered carbocyclic ring fused to a carboxamide group, a common pharmacophore in receptor-targeting molecules .

Comparative Analysis of Structural Analogs

The table below summarizes structural and functional differences between the target compound and key analogs:

Key Observations:

Pyrimidine Modifications: The target compound’s 4-morpholino group contrasts with the 4,6-dimethyl substitution in ’s compound and the 2,4-dimethylpyrimidinyloxy group in ’s analog. Morpholine may improve water solubility, while methyl groups enhance lipophilicity .

Pharmacological Implications: ’s compound demonstrates orexin receptor antagonism, attributed to its fluorophenyl and fluoropyridinyl groups, which likely engage in hydrophobic or halogen-bonding interactions with receptors . The target compound’s morpholino group may similarly modulate receptor binding but requires experimental validation. The cyclopropanecarboxamide group is conserved across analogs, suggesting its role as a critical pharmacophore for stability or target engagement .

Research Findings and Hypotheses

Orexin Receptor Targeting

The target compound’s structural similarity to these molecules suggests it may share this activity, though substituent differences (e.g., morpholine vs. fluorinated aryl groups) could modulate potency or selectivity .

生物活性

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a morpholine group attached to a pyrimidine ring, along with a cyclopropanecarboxamide moiety. The synthesis typically involves several steps:

- Formation of the Pyrimidine Ring : This is achieved through condensation reactions between appropriate aldehydes and amines.

- Introduction of the Morpholine Group : A nucleophilic substitution reaction replaces a suitable leaving group on the pyrimidine with morpholine.

- Attachment of the Cyclopropane Carboxamide Group : This final step involves amide coupling using cyclopropanecarboxylic acid and coupling reagents like EDCI .

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide exhibits its biological effects mainly through the inhibition of key enzymes involved in inflammatory processes:

- Inducible Nitric Oxide Synthase (iNOS) : The compound has been shown to inhibit iNOS activity, leading to decreased nitric oxide production, which is crucial in inflammatory responses.

- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 further reduces pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Anti-inflammatory Effects

Research indicates that morpholinopyrimidine derivatives, including this compound, significantly inhibit inflammatory responses in macrophage cells. For instance, studies have demonstrated that related compounds can reduce the expression of iNOS and COX-2 mRNA in LPS-stimulated RAW 264.7 macrophage cells .

Anticancer Activity

Preliminary data suggest that N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide may possess antiproliferative properties against various cancer cell lines. Related compounds have shown significant inhibitory activity against cancer cells, indicating a potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

The biological activity of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide can be compared with other morpholinopyrimidine derivatives:

| Compound Name | Biological Activity | Key Mechanism |

|---|---|---|

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Anti-inflammatory | Inhibition of iNOS and COX-2 |

| 4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Calcium channel blocking | Modulation of calcium channels |

This table highlights the unique properties and mechanisms that differentiate N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide from other compounds in its class .

In Vitro Studies

In vitro studies have demonstrated that N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide effectively reduces inflammatory markers in macrophage cultures. For example, compounds derived from morpholinopyrimidine structures were tested for their ability to lower NO production in stimulated macrophages without causing cytotoxicity .

Q & A

Q. What synthetic strategies are recommended for preparing N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide?

A multi-step synthesis approach is typically employed, involving coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to assemble the pyrimidine core and cyclopropane moiety. Functional group protection (e.g., tert-butoxycarbonyl for amines) may be required to prevent side reactions. Palladium catalysts (e.g., Pd(OAc)₂) and polar aprotic solvents like dimethylformamide (DMF) are commonly used for cross-coupling steps . Post-synthetic purification via column chromatography and characterization using spectroscopic techniques are critical for confirming structural integrity.

Q. How should researchers characterize the molecular structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying bond connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive 3D structural elucidation, particularly for resolving stereochemical ambiguities . For intermediates, Fourier-transform infrared (FT-IR) spectroscopy can validate functional groups like amides or morpholine rings.

Q. What initial biological screening approaches are appropriate for assessing its activity?

Prioritize in vitro assays targeting hypothesized mechanisms, such as kinase inhibition (e.g., Aurora kinase assays due to structural similarity to tozasertib) or antimicrobial activity (via broth microdilution assays for MIC determination) . Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) provides preliminary therapeutic potential data. Dose-response curves (IC₅₀ calculations) and selectivity indices against non-target cells (e.g., HEK293) are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic variation of solvents (e.g., switching from DMF to acetonitrile), catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄), and temperatures can enhance yield. Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical parameters. Kinetic studies (monitoring reaction progress via HPLC) and thermodynamic analyses (e.g., van’t Hoff plots for ΔH/ΔS determination) provide mechanistic insights into rate-limiting steps .

Q. What techniques are suitable for studying its interactions with biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and stoichiometry. For structural insights, co-crystallization with target proteins (e.g., kinases) followed by X-ray diffraction resolves binding modes . Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations predict interaction stability and guide mutagenesis studies .

Q. How can contradictions in biological activity data across studies be resolved?

Replicate assays under standardized conditions (e.g., consistent cell passage numbers, serum batches). Validate target engagement using orthogonal methods (e.g., thermal shift assays alongside enzymatic inhibition). Consider off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout models . Meta-analyses of published data may identify confounding variables (e.g., solvent used in cell culture).

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Synthesize analogs with systematic modifications:

- Pyrimidine ring: Replace morpholine with piperazine or thiomorpholine .

- Cyclopropane: Introduce methyl or halogen substituents to modulate steric/electronic effects . Evaluate changes in bioactivity using dose-response assays and correlate with computational descriptors (e.g., logP, polar surface area) via QSAR modeling .

Q. How can stability and solubility challenges be addressed during formulation?

Assess pH-dependent stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). For poor aqueous solubility, employ co-solvents (e.g., PEG 400), cyclodextrin complexation, or prodrug strategies (e.g., esterification of the carboxamide) . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify polymorphic transitions affecting stability .

Q. What methods validate target engagement in cellular models?

CRISPR-Cas9 knockouts or siRNA-mediated silencing of the putative target (e.g., kinase) confirm on-mechanism activity. Western blotting for downstream biomarkers (e.g., phosphorylated substrates) or fluorescence polarization assays for direct target binding in lysates are robust approaches .

Q. Which computational tools provide mechanistic insights into its reactivity or bioactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways for cyclopropane ring formation or amide bond cleavage . Molecular dynamics simulations (GROMACS) model protein-ligand interactions over time, while free-energy perturbation (FEP) calculations estimate binding affinity changes for SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。